
Delavirdine CYP450 inhibition profile compared
to other antiretrovirals

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Delavirdine Mesylate

CAS No.: 147221-93-0

Cat. No.: S525592

Get Quote

CYP450 Inhibition Profiles of NNRTIs

The table below summarizes and compares the key CYP450 profiles of delavirdine and other NNRTIs.

Antiretroviral CYP450 Profile Key Experimental Findings Clinical Implications

| Delavirdine | Potent CYP3A4 inhibitor [1] [2] [3]. Also a substrate for CYP3A4 [2]. | • Erythromycin

Breath Test (ERMBT): Inhibited hepatic CYP3A activity by 70-75% (( IC_{50} \approx 0.9 \mu mol/L ))

[2]. • Ritonavir PK Study: Increased ritonavir (CYP3A4 substrate) systemic exposure (AUC) by 50-80%

[4]. | Increased plasma concentrations of co-administered CYP3A4 substrates (e.g., protease inhibitors).

Avoid with CYP inducers [1]. | | Nevirapine | CYP3A4 inducer [5] [6]. | • Bedaquiline PK Study: Changed

bedaquiline (CYP3A4 substrate) clearance to 82% of baseline, indicating mild induction with no clinically

significant interaction [7]. | Can decrease the efficacy of co-administered drugs that are CYP3A4 substrates. |

| Efavirenz | CYP3A4 inducer (and weak inhibitor) [5] [6]. | • Review Data: Recognized as an inducer of

CYP3A metabolism, leading to numerous drug interactions [5] [6]. | Similar to nevirapine, can reduce

plasma levels of concomitant CYP3A4 substrates. | | Ritonavir | Potent CYP3A4 inhibitor and CYP2B6

inducer [8]. | • Bupropion PK Study: Increased apparent oral clearance of (S)-bupropion (CYP2B6 probe)

by 1.5-fold after steady-state treatment [8]. | Complex drug interaction profile: inhibits one metabolic

pathway while inducing another. |
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Key Experimental Protocols for Delavirdine

The definitive data on delavirdine's inhibition profile come from specific clinical studies.

Erythromycin Breath Test (ERMBT) [2]:

Objective: To quantify the inhibition of hepatic CYP3A activity by delavirdine.

Methodology: HIV-positive male patients received escalating oral doses of delavirdine
mesylate. The ERMBT was administered to assess hepatic CYP3A activity before and after

delavirdine treatment. The test involves intravenous administration of a small dose of ( ^{14}C )-
labeled erythromycin, which is metabolized by CYP3A, releasing ( ^{14}CO_2 ) in the breath.

The amount of ( ^{14}CO_2 ) measured is a direct indicator of CYP3A activity.
Key Outcome: Delavirdine maximally inhibited 70-75% of pre-dose ERMBT values,

establishing it as a potent and reversible inhibitor of hepatic CYP3A with an ( IC_{50} ) of
approximately 0.9 μmol/L [2].

Ritonavir-Delavirdine Drug Interaction Study [4]:

Objective: To evaluate the pharmacokinetic effect of adding delavirdine to a regimen containing
a full dose of ritonavir.

Methodology: In an open-label study, 12 HIV-infected subjects stabilized on a regimen
containing ritonavir (600 mg twice daily) had delavirdine (400 mg three times daily) added for

21 days. Ritonavir pharmacokinetics were evaluated before and after the addition of
delavirdine.

Key Outcome: The Area Under the Curve (AUC) of ritonavir increased from 94 ± 36 µM·h to
154 ± 83 µM·h after delavirdine was added, demonstrating a statistically significant increase in

systemic exposure to ritonavir due to CYP3A4 inhibition by delavirdine [4].

Delavirdine's Metabolic Pathway and Interactions

The diagram below illustrates delavirdine's dual role as both a substrate and an inhibitor of CYP3A4, and its

subsequent clinical consequences.
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This unique inhibitory profile forms the rationale for using delavirdine in combination therapy. By inhibiting

the metabolism of protease inhibitors, delavirdine can enhance their pharmacokinetic profiles, potentially

allowing for simplified dosing regimens and improving virological response [1].

Key Differentiation for Drug Development

For researchers and scientists, the critical differentiator of delavirdine is its role as a potent CYP3A4

inhibitor, in contrast to the inducing profile of other first- and second-generation NNRTIs. This unique

property must be a primary consideration:

In Clinical Practice: It necessitates careful management of drug combinations to avoid toxicity from
increased exposure to concomitant CYP3A4 substrates [1] [3].

In Drug Development: Delavirdine's structure and mechanism provide a template for designing new
inhibitors. Furthermore, its interaction profile is a reminder that pharmacokinetic studies must account

for complex interactions beyond a single pathway, as illustrated by ritonavir's dual inhibitory and
inductive effects [8].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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